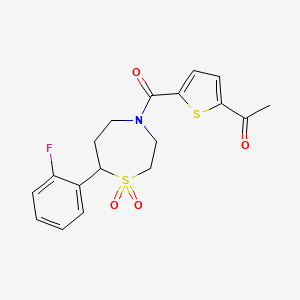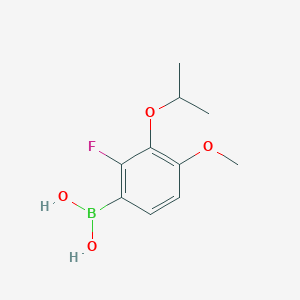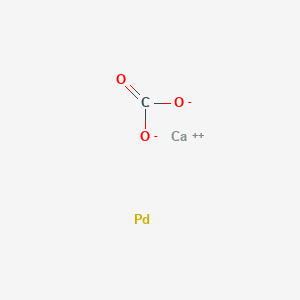
2-(2-Methoxyphenyl)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-Methoxyphenyl)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone" is a complex organic molecule that likely exhibits interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. For instance, the synthesis of organotin(IV) complexes as described in paper involves the coordination of organotin(IV) with ligands through sulfur, nitrogen, and oxygen atoms. Similarly, the synthesis of the compound "1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone" involves cyclization of a hydrazide group into a 1,3,4-oxadiazole nucleus, which is a key structural feature also present in the compound of interest . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical reactivity and biological activity. X-ray diffraction studies, as mentioned in papers and , provide detailed information about the crystal structure, which can be used to infer the geometry and conformation of similar compounds. Theoretical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are also valuable tools for predicting the molecular structure and properties of organic compounds .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The presence of a 1,2,4-oxadiazole ring, as seen in the compound of interest, suggests potential for various chemical reactions. For example, the mercapto group in the 1,3,4-oxadiazole ring of a related compound was involved in the synthesis of a compound with significant antimicrobial activity . This indicates that the oxadiazole ring in "this compound" could also participate in reactions that enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and molar conductivity, are determined by its molecular structure. The organotin(IV) complexes described in paper exhibit low molar conductance, indicating they are nonelectrolytes. The molecular electrostatic potential (MEP) map and frontier molecular orbitals, as discussed in paper , provide insights into the electron distribution and chemical reactivity of a compound. These properties are essential for understanding the interaction of the compound with biological targets or other chemical substances.
Aplicaciones Científicas De Investigación
Synthesis and Microbiological Evaluation
Research into derivatives of 2-(2-Methoxyphenyl)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone has led to the synthesis of compounds with potential antibacterial and antifungal activities. For instance, methyl 1-{3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxylate demonstrated significant antibacterial and antifungal properties, showcasing the potential of these compounds in the development of new antimicrobial agents (Voskienė et al., 2012).
Optical Properties for Material Science
Another avenue of research has been in the exploration of the optical properties of related compounds for material science applications. For example, a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives were synthesized, demonstrating absorption and fluorescence spectra with notable Stokes' shift ranges, indicating their potential use in the development of luminescent materials (Volpi et al., 2017).
Antimicrobial Activity
Further research into 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has shown significant antimicrobial activity, suggesting that derivatives of this compound could be effective in combatting various microbial infections (Salimon et al., 2011).
Synthesis and Evaluation of Derivatives
The synthesis and evaluation of derivatives with various substituents have shown a range of activities and properties, including the development of novel heterocyclic compounds for potential applications in drug development, material science, and as corrosion inhibitors. This diverse array of applications underscores the versatile nature of these compounds in scientific research (Shruthi et al., 2019).
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-10-6-5-9-16(18)13-19(25)24-12-11-17(14-24)20-22-21(27-23-20)15-7-3-2-4-8-15/h2-10,17H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPCMPZELGDGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetramethyl-[1,4]dioxane-2,6-dione](/img/structure/B2507974.png)
![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2507975.png)
![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2507981.png)
![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)
![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2507985.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507987.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2507989.png)

![(E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B2507991.png)
![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)